molecular formula C21H24N4O2 B10986689 N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-6-(1H-pyrrol-1-yl)hexanamide

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-6-(1H-pyrrol-1-yl)hexanamide

Cat. No.: B10986689
M. Wt: 364.4 g/mol
InChI Key: CWIYAFRAXJWDRF-UHFFFAOYSA-N
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Description

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-6-(1H-pyrrol-1-yl)hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a phenyl group, and a pyrrole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-6-(1H-pyrrol-1-yl)hexanamide typically involves multiple steps, including the formation of the imidazole ring, the attachment of the phenyl group, and the incorporation of the pyrrole ring. Common reagents used in these reactions include imidazole, phenyl isocyanate, and pyrrole. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors or batch reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-6-(1H-pyrrol-1-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-6-(1H-pyrrol-1-yl)hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-6-(1H-pyrrol-1-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of an imidazole ring, a phenyl group, and a pyrrole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[3-(1-methylimidazole-2-carbonyl)phenyl]-6-pyrrol-1-ylhexanamide

InChI

InChI=1S/C21H24N4O2/c1-24-15-11-22-21(24)20(27)17-8-7-9-18(16-17)23-19(26)10-3-2-4-12-25-13-5-6-14-25/h5-9,11,13-16H,2-4,10,12H2,1H3,(H,23,26)

InChI Key

CWIYAFRAXJWDRF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)CCCCCN3C=CC=C3

Origin of Product

United States

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